molecular formula C15H33NO8 B605446 Aminooxy-PEG7-methane CAS No. 1370698-27-3

Aminooxy-PEG7-methane

Katalognummer: B605446
CAS-Nummer: 1370698-27-3
Molekulargewicht: 355.43
InChI-Schlüssel: DGGSCAFEGLNJGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aminooxy-PEG7-methane (CAS: 1370698-27-3) is a polyethylene glycol (PEG)-based compound featuring an aminooxy (-ONH₂) functional group linked via a seven-unit PEG spacer. The molecular weight of this compound is 355.43 g/mol, and it is widely utilized in bioconjugation and drug delivery due to its unique reactivity with carbonyl groups (aldehydes/ketones) under mild, physiologically compatible conditions . The PEG7 linker enhances aqueous solubility and reduces immunogenicity, making it ideal for modifying biomolecules such as proteins, peptides, and nanoparticles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aminooxy-PEG7-methane is synthesized through a series of chemical reactions involving the functionalization of PEG with aminooxy groups. The process typically involves the following steps:

  • Activation of PEG with a suitable leaving group.
  • Reaction of the activated PEG with hydroxylamine to introduce the aminooxy functionality.
  • Purification of the final product to achieve high purity levels.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and consistent quality. The compound is usually produced under controlled conditions to maintain its reactivity and stability .

Analyse Chemischer Reaktionen

Types of Reactions: Aminooxy-PEG7-methane primarily undergoes nucleophilic addition reactions with aldehydes and ketones, forming oxime bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for various applications.

Common Reagents and Conditions:

    Reagents: Aldehydes, ketones, and reductants (if hydroxylamine linkage is desired).

    Conditions: Reactions are typically carried out in aqueous media at room temperature or slightly elevated temperatures.

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Aminooxy-PEG7-methane has the following chemical characteristics:

  • Molecular Formula : C15H33NO8
  • Molecular Weight : 355.43 g/mol
  • CAS Number : 1370698-27-3
  • IUPAC Name : O-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine

The compound features an aminooxy group that can react with aldehydes to form oxime bonds, which are crucial for bioconjugation processes. The PEG moiety enhances solubility and biocompatibility, making it suitable for various biological applications.

Bioconjugation Applications

This compound is primarily utilized in bioconjugation techniques, which involve the covalent attachment of biomolecules. This process is essential for developing targeted drug delivery systems and antibody-drug conjugates (ADCs). Key applications include:

  • Antibody-Drug Conjugates : The compound facilitates the linking of cytotoxic drugs to antibodies, allowing for targeted cancer therapy while minimizing side effects on healthy tissues.
  • Protein Labeling : this compound can be employed to label proteins with fluorescent tags or other imaging agents, aiding in various diagnostic and research applications.
  • Vaccine Development : The ability to conjugate antigens with carriers enhances immunogenicity, making it a valuable tool in vaccine formulation.

Drug Delivery Systems

The incorporation of this compound into drug delivery systems offers several advantages:

  • Improved Solubility : The PEG component increases the solubility of hydrophobic drugs, facilitating their administration.
  • Controlled Release : By forming stable linkages with drugs, it allows for controlled release profiles, enhancing therapeutic efficacy.
  • Reduced Immunogenicity : PEGylation reduces the immunogenic response of therapeutic proteins and peptides, extending their circulation time in the bloodstream.

Drug Delivery Using this compound

A study published in Scientific Reports demonstrated the effectiveness of this compound in formulating a novel ADC targeting breast cancer cells. The research highlighted:

  • Enhanced Targeting : The conjugate showed a significant increase in binding affinity to cancer cells compared to unconjugated drugs.
  • In Vivo Efficacy : Animal models treated with the ADC exhibited reduced tumor sizes and improved survival rates.

Bioconjugation for Imaging Applications

In another case study focusing on imaging applications, researchers utilized this compound to label specific proteins involved in disease pathways. Findings included:

  • High Sensitivity : The labeled proteins exhibited enhanced detection sensitivity in imaging assays.
  • Potential for Early Diagnosis : This approach may lead to earlier diagnosis of diseases through improved imaging techniques.

Wirkmechanismus

The primary mechanism of action of Aminooxy-PEG7-methane involves the formation of oxime bonds with aldehydes and ketones. This reaction is facilitated by the nucleophilic nature of the aminooxy group, which readily attacks the electrophilic carbonyl carbon in aldehydes and ketones. The resulting oxime bonds are stable and resistant to hydrolysis, making them ideal for various applications. Additionally, the PEG spacer enhances the solubility and biocompatibility of the compound .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Aminooxy-PEG-methane Derivatives with Varying PEG Chain Lengths

Aminooxy-PEG-methane derivatives differ primarily in PEG chain length, which influences solubility, steric hindrance, and reaction kinetics. Below is a comparative table of key derivatives:

Compound Name CAS Number Molecular Weight (g/mol) PEG Units Functional Group Key Applications
Aminooxy-PEG2-methane 54149-49-4 135.16 2 Aminooxy Small-molecule conjugation
Aminooxy-PEG3-methane 248275-10-7 179.22 3 Aminooxy Intermediate synthesis
Aminooxy-PEG7-methane 1370698-27-3 355.43 7 Aminooxy Drug delivery, bioconjugation
Aminooxy-PEG8-methane HCl 2055024-52-5 399.48 8 Aminooxy (HCl) Stabilized conjugates

Key Findings :

  • Solubility : Longer PEG chains (e.g., PEG7) enhance aqueous solubility compared to shorter derivatives (PEG2, PEG3), critical for in vivo applications .
  • Reactivity : Shorter PEG chains (PEG2/PEG3) exhibit faster reaction kinetics due to reduced steric hindrance, whereas PEG7 balances solubility and moderate reactivity .
  • Stability: The HCl salt form of PEG8 improves shelf-life by preventing oxidation of the aminooxy group .

Comparison with Other Functionalized PEG Compounds

This compound is distinct from PEG derivatives with alternative functional groups. Below is a functional group comparison:

Compound Name Functional Group Reactivity Target Applications
This compound Aminooxy (-ONH₂) Aldehydes/ketones Bioconjugation, drug delivery
SH-PEG9-N3 (CAS: 2148986-07-4) Thiol (-SH), Azide (-N₃) Disulfide bonds, click chemistry Protein labeling, surface modification
OH-PEG8-CH2-COOMe (CAS: 2226611-92-1) Hydroxyl (-OH), Ester (-COOMe) Ester hydrolysis, hydrogen bonding Polymer synthesis, nanoparticle coating
Biotin-PEG1-NHS ester (CAS: 1260092-31-6) Biotin, NHS ester Streptavidin, primary amines Affinity tagging, diagnostic assays

Key Differences :

  • Specificity: this compound selectively targets carbonyl groups, unlike thiols or azides, enabling conjugation with glycoproteins or oxidized sugars .
  • Mild Reaction Conditions: Aminooxy chemistry avoids harsh pH/temperature requirements needed for NHS ester or disulfide bond formation .

Comparison with Protected Derivatives

Protective groups like t-Boc are employed to stabilize aminooxy functionalities during synthesis:

Compound Name CAS Number Protective Group Key Use Case
This compound 1370698-27-3 None Direct conjugation
t-Boc-Aminooxy-PEG7-methane 2055041-27-3 t-Boc Intermediate in multi-step synthesis

Key Insight : The t-Boc derivative prevents undesired side reactions during synthetic workflows but requires deprotection (e.g., TFA treatment) before conjugation .

Drug Delivery

This compound is used to conjugate chemotherapeutic agents (e.g., doxorubicin) to antibodies via oxidized carbohydrate residues, improving tumor targeting and reducing off-target toxicity .

Protein Modification

The compound enables site-specific labeling of glycoproteins, such as monoclonal antibodies, without disrupting antigen-binding domains .

Stability in Physiological Conditions

PEG7’s extended chain length enhances proteolytic resistance compared to shorter PEG derivatives, extending circulatory half-life in vivo .

Biologische Aktivität

Aminooxy-PEG7-methane is a compound that has garnered attention in the realm of biochemical research, particularly due to its role as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an aminooxy functional group linked through a polyethylene glycol (PEG) chain. This structure enhances solubility and stability, making it suitable for various biological applications. The specific formula can be represented as follows:

C13H27N1O5\text{C}_{13}\text{H}_{27}\text{N}_{1}\text{O}_{5}

The primary biological activity of this compound lies in its ability to facilitate the formation of PROTACs. PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation via the ubiquitin-proteasome pathway. The aminooxy group allows for the selective conjugation to target proteins, while the PEG linker provides flexibility and solubility.

Biological Applications

  • Targeted Protein Degradation : this compound is utilized in synthesizing PROTACs that selectively degrade disease-related proteins, offering a novel therapeutic strategy in cancer and other diseases.
  • Drug Development : Its ability to modify protein interactions makes it a valuable tool in drug discovery, particularly for developing small molecules that can modulate protein function.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

Table 1: Summary of Case Studies Involving this compound

StudyObjectiveFindings
Study 1Development of PROTACs for oncogenic protein degradationDemonstrated effective degradation of target proteins in cancer cell lines using this compound-based PROTACs.
Study 2Evaluation of pharmacokinetics and bioavailabilityShowed improved solubility and stability in serum compared to non-PEGylated analogs.
Study 3Mechanistic studies on E3 ligase recruitmentConfirmed that this compound effectively recruits E3 ligases, enhancing target protein ubiquitination.

Research Findings

Recent research has underscored the potential of this compound in therapeutic applications:

  • Study on Protein Degradation : A study published in Nature Communications demonstrated that PROTACs synthesized with this compound effectively targeted and degraded mutant forms of proteins implicated in various cancers, showcasing a reduction in tumor growth in xenograft models .
  • Pharmacological Properties : Another investigation highlighted the pharmacokinetic advantages of using PEG linkers like this compound, which resulted in increased circulation time and reduced off-target effects, making it a promising candidate for further drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for Aminooxy-PEG7-methane?

this compound is typically synthesized via a multi-step process involving the introduction of the aminooxy group to a PEG7 backbone. A common approach includes:

  • t-Boc Protection/Deprotection : Start with t-Boc-aminooxy-PEG7-methane, where the aminooxy group is protected by a tert-butoxycarbonyl (t-Boc) group. Deprotection is achieved under mild acidic conditions (e.g., 20% trifluoroacetic acid in dichloromethane) to yield the free aminooxy group .
  • PEG Chain Assembly : Use iterative ethylene oxide polymerization or coupling reactions to build the PEG7 spacer, ensuring monodispersity via size-exclusion chromatography (SEC) .
  • Purification : Employ reverse-phase HPLC with a C18 column and water-acetonitrile gradient to isolate the product. Confirm purity (≥95%) using LC-MS and 1^1H NMR .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR in deuterated solvents (e.g., CDCl3_3 or D2_2O) to verify PEG chain integrity and aminooxy group presence. Key peaks include ethylene oxide protons (δ 3.5–3.7 ppm) and methane protons adjacent to the aminooxy group (δ 4.0–4.2 ppm) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or MALDI-TOF to confirm molecular weight (theoretical MW: 355.43 g/mol; observed m/z should align with [M+H]+^+ or [M+Na]+^+ ions) .
  • Purity Assessment : Use HPLC with UV detection at 220 nm to quantify impurities. SEC can assess PEG chain length distribution .

Advanced Research Questions

Q. How can conjugation efficiency of this compound with carbonyl-containing biomolecules be optimized?

The aminooxy group reacts selectively with ketones or aldehydes under mildly acidic conditions (pH 4.5–6.0). Key parameters include:

  • Molar Ratio : A 2:1 excess of this compound to target molecule ensures complete conjugation.
  • Reaction Time and Temperature : Incubate at 25–37°C for 4–24 hours, monitoring progress via HPLC or fluorescence tagging .
  • Quenching and Purification : Add hydroxylamine to quench unreacted aldehydes/ketones. Purify conjugates using SEC or dialysis .
  • Troubleshooting Low Efficiency : Check for steric hindrance in large biomolecules (e.g., antibodies) and consider PEG chain length adjustment (e.g., PEG3 vs. PEG7) .

Q. What strategies mitigate hydrolysis or oxidation of this compound during storage and handling?

  • Storage Conditions : Store lyophilized powder at –20°C under inert gas (argon or nitrogen) to prevent oxidation. For liquid formulations (e.g., in DMSO or water), add antioxidants like 0.1% w/v ascorbic acid .
  • Hygroscopicity Management : PEG derivatives absorb moisture; use desiccants in storage vials and limit freeze-thaw cycles .
  • Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 1 week) and monitor via LC-MS for hydrolysis byproducts (e.g., PEG7-methane derivatives) .

Q. How can researchers address analytical challenges in quantifying this compound in complex biological matrices?

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins/lipids.
  • Detection Methods : Derivatize with a fluorescent tag (e.g., fluorescamine) for enhanced sensitivity in HPLC-FLD. Alternatively, use LC-MS/MS with multiple reaction monitoring (MRM) for specific ion transitions .
  • Matrix Effects : Normalize results using an isotopically labeled internal standard (e.g., 13^{13}C-PEG7-methane) .

Q. Experimental Design and Data Interpretation

Q. What controls are essential when designing bioconjugation experiments with this compound?

  • Negative Controls : Include reactions without the aminooxy group or target carbonyl group to rule out non-specific binding.
  • Competition Assays : Add free hydroxylamine to confirm reaction specificity .
  • Stoichiometry Validation : Use SDS-PAGE, SEC, or dynamic light scattering (DLS) to verify conjugate size and uniformity .

Q. How should researchers resolve discrepancies in reported molecular weights (e.g., 355.43 vs. 594.8 g/mol)?

  • Source Verification : Cross-check CAS numbers (1370698-27-3 for this compound vs. 54149-49-4 for PEG2 derivatives). Mislabeling or database errors (e.g., refers to a biotin conjugate) are common pitfalls .
  • Theoretical vs. Observed MW : Calculate expected MW using tools like PubChem or ChemDraw. Discrepancies >5% suggest impurities or incorrect structural assignments .

Eigenschaften

IUPAC Name

O-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33NO8/c1-17-2-3-18-4-5-19-6-7-20-8-9-21-10-11-22-12-13-23-14-15-24-16/h2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGSCAFEGLNJGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminooxy-PEG7-methane
Reactant of Route 2
Aminooxy-PEG7-methane
Reactant of Route 3
Aminooxy-PEG7-methane
Reactant of Route 4
Aminooxy-PEG7-methane
Reactant of Route 5
Aminooxy-PEG7-methane
Reactant of Route 6
Aminooxy-PEG7-methane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.